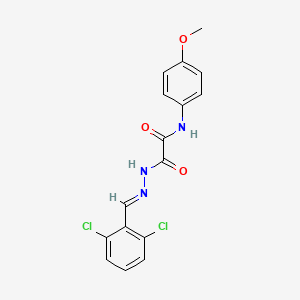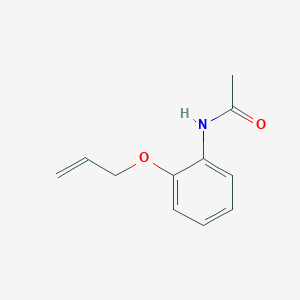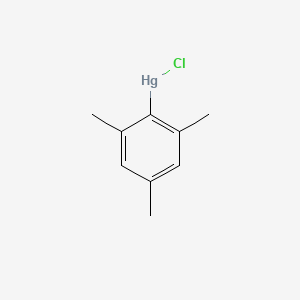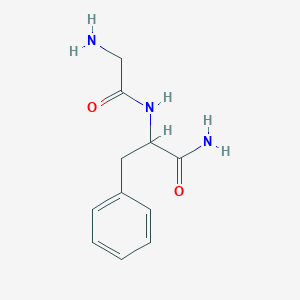
Glycyl-D-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-D-phenylalaninamide is a dipeptide compound consisting of glycine and D-phenylalanine. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycyl-D-phenylalaninamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-phenylalanine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The use of automated peptide synthesizers has further streamlined this process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-D-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding glycine and D-phenylalanine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to modify the amide group.
Major Products
Hydrolysis: Glycine and D-phenylalanine.
Oxidation: Phenylalanine hydroxylamine and other oxidized derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Glycyl-D-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in enzyme-substrate interactions and as a substrate for peptidases.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Glycyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for peptidases, leading to the release of bioactive peptides that exert various physiological effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-phenylalaninamide: Similar structure but with L-phenylalanine instead of D-phenylalanine.
Sarcosyl-L-phenylalaninamide: Contains a sarcosine residue instead of glycine.
Carbobenzoxy-L-methionyl-L-phenylalaninamide: Includes a methionine residue and a carbobenzoxy protecting group.
Uniqueness
Glycyl-D-phenylalaninamide is unique due to the presence of D-phenylalanine, which imparts distinct stereochemical properties and biological activities compared to its L-phenylalanine counterpart . This difference in stereochemistry can influence the compound’s interaction with enzymes and receptors, leading to varied physiological effects .
Propriétés
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZOKPNYCSKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
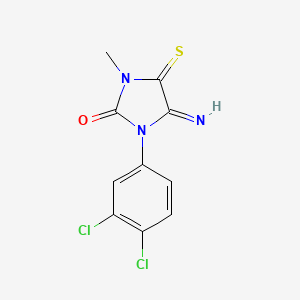
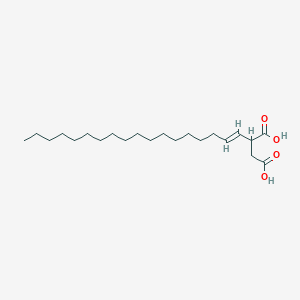

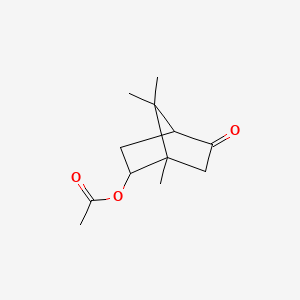
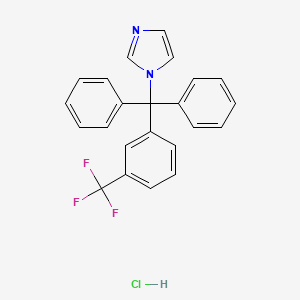
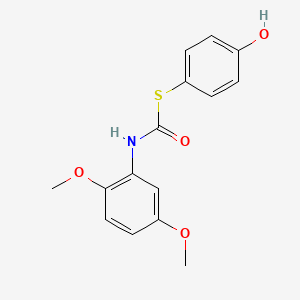

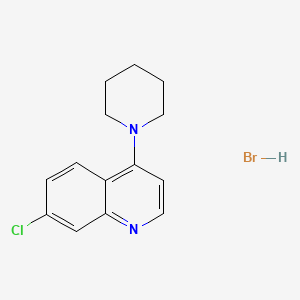
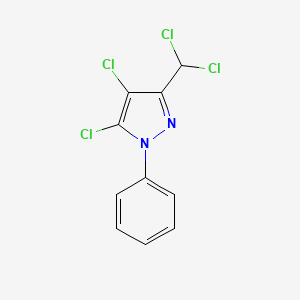
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
